![molecular formula C11H22N2O2 B1442478 tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate CAS No. 860297-27-4](/img/structure/B1442478.png)
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Overview
Description
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is also known by its IUPAC name, tert-butyl 2-(aminomethyl)cyclopentylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(aminomethyl)cyclopentylamine . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- The compound serves as a building block in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives with enhanced properties.
2. Biochemical Assays
- Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is utilized in studying enzyme inhibitors and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.
3. Medicinal Chemistry
- The compound has potential applications in drug development due to its interaction with biological receptors and enzymes. Research indicates that it can act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.
The biological activity of this compound is linked to its interactions with specific receptors and enzymes:
- CGRP Receptor Antagonism : Studies suggest that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. Structural modifications can enhance binding affinity and selectivity toward this receptor.
- Antitumor Activity : Preliminary studies show that related compounds may exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated significant reductions in cell viability upon treatment with these compounds.
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of carbamate derivatives similar to this compound, treatment resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment.
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate can be compared with other similar compounds such as tert-butyl N-(2-aminoethyl)carbamate and tert-butyl 2-(aminomethyl)cyclohexylcarbamate . These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific ring structure and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties .
Biological Activity
Introduction
Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.309 g/mol
- Structural Characteristics : The compound features a carbamate functional group, which is known for its stability and ability to modulate interactions with biological targets .
The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. The carbamate group allows for hydrogen bonding and conformational flexibility, which are crucial for binding to target sites.
Interaction with Receptors
- CGRP Receptor Antagonism : Research indicates that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. The structural modifications in carbamates can enhance their binding affinity and selectivity towards specific receptors .
- Potential Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated a significant reduction in cell viability upon treatment with these compounds .
Table 1: Biological Activity Summary
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of related compounds, it was found that treatment with a specific carbamate derivative resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDDBPZHZEGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704906 | |
Record name | tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-27-4 | |
Record name | tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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